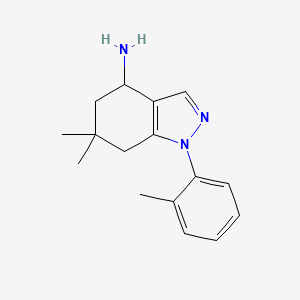![molecular formula C18H12Br2N2O2 B6127992 N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B6127992.png)
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a dibromo-substituted phenyl group, and a carboxamide functional group. Its structural complexity and functional groups make it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with naphthalene-1-carboxamide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The resulting Schiff base is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparación Con Compuestos Similares
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Palladium(II) acetate: A catalyst for various organic reactions.
Uniqueness: N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical reactivity and potential applications. Its dibromo-substituted phenyl group and naphthalene ring system are not commonly found together in similar compounds, making it a valuable subject for further research and development.
Propiedades
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2N2O2/c19-15-8-11(9-16(20)17(15)23)10-21-22-18(24)14-7-3-5-12-4-1-2-6-13(12)14/h1-10,23H,(H,22,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMMCFATYGTQDN-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127918.png)
![N-{1-[1-(cyclopentylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6127923.png)
![2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127931.png)
![METHYL 3,3,3-TRIFLUORO-2-(PHENYLAMINO)-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE](/img/structure/B6127933.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6127937.png)
![2-(1,2-benzisoxazol-3-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B6127940.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6127960.png)
![6-[2-(azepan-1-yl)-2-oxoethyl]-3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6127962.png)

![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide](/img/structure/B6127970.png)
![[1-(1-azepanylacetyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6127980.png)
![7-(4-Methyl-2-propan-2-yl-1,3-thiazole-5-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B6127986.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6127990.png)
![1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6128003.png)
